molecular formula C4H6N4O B13388007 3-Amino-4-formamido pyrazole

3-Amino-4-formamido pyrazole

Cat. No.: B13388007
M. Wt: 126.12 g/mol
InChI Key: QIQAQXXQTIXPIR-UHFFFAOYSA-N
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Description

3-Amino-4-formamido pyrazole is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 3-position and a formamido group at the 4-position. Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and industrial processes . The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active compounds.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-formamido pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Uniqueness: 3-Amino-4-formamido pyrazole is unique due to the presence of both amino and formamido groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in the synthesis of various bioactive compounds .

Properties

Molecular Formula

C4H6N4O

Molecular Weight

126.12 g/mol

IUPAC Name

N-(5-amino-1H-pyrazol-4-yl)formamide

InChI

InChI=1S/C4H6N4O/c5-4-3(6-2-9)1-7-8-4/h1-2H,(H,6,9)(H3,5,7,8)

InChI Key

QIQAQXXQTIXPIR-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1NC=O)N

Origin of Product

United States

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